1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a dimethoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group
Mechanism of Action
Target of Action
It is closely related to 3,4-dimethoxyphenethylamine (dmpea), an analogue of the major human neurotransmitter dopamine . DMPEA’s structure is similar to mescaline, a psychoactive compound found in certain cacti . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, potentially influencing neurotransmitter systems.
Mode of Action
Based on its structural similarity to dmpea, it may interact with dopamine receptors or other neurotransmitter systems . This interaction could lead to changes in neuronal signaling and potentially influence various physiological processes.
Biochemical Pathways
Compounds with similar structures, such as dmpea, are known to influence the dopaminergic system . Therefore, it’s possible that this compound could affect similar pathways, leading to downstream effects on neuronal signaling and potentially influencing behavior or cognition.
Pharmacokinetics
Similar compounds like dmpea are known to be readily absorbed and distributed throughout the body . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
If it does indeed interact with neurotransmitter systems as suggested by its structural similarity to dmpea, it could potentially influence neuronal signaling, leading to changes in cognition, mood, or behavior .
Biochemical Analysis
Biochemical Properties
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that prolonged exposure to this compound can result in significant changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with increased oxidative stress and cellular damage . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable effect.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by aromatic-amino-acid aminotransferase, which converts it into other metabolites . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with bile acid transporters, which facilitate its movement across cell membranes . This interaction can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the ketone functional group, followed by carboxylation to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but has a different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar aromatic group but different functional groups and applications.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-4-3-9(6-11(10)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHZUDVQQAPRFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191923 | |
Record name | 1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-91-9 | |
Record name | 1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39629-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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